1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine
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Overview
Description
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a complex organic compound that features a furan ring, an azetidine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine involves multiple steps, starting with the preparation of the furan-2-carbonyl azetidine intermediate. One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The final step typically involves the coupling of the azetidine intermediate with 4-methoxypiperidine under specific reaction conditions.
Chemical Reactions Analysis
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The azetidine ring can be reduced to form different azetidine derivatives.
Scientific Research Applications
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its furan moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of new polymers and materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its azetidine and piperidine rings.
Mechanism of Action
The mechanism of action of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the azetidine and piperidine rings can modulate the compound’s binding affinity and specificity . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine can be compared with similar compounds such as:
1-(furan-2-carbonyl)azetidin-3-amine: This compound shares the furan and azetidine rings but lacks the piperidine ring, making it less versatile in certain applications.
2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid: This compound has a similar azetidine ring but differs in its functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
furan-2-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-4-6-15(7-5-12)11-9-16(10-11)14(17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDZMMZTCMOWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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